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Compound of Interest

Compound Name: PD318088

Cat. No.: B1684345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD318088 is a potent and selective small-molecule inhibitor of MEK1 and MEK2 (mitogen-

activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling

pathway. As a non-ATP competitive, allosteric inhibitor, PD318088 offers a distinct mechanism

of action with potential applications in cancer research and therapy. This technical guide

provides a comprehensive overview of the chemical structure, properties, and biological activity

of PD318088, including detailed experimental protocols and a visualization of its role in the

MAPK/ERK signaling cascade.

Chemical Structure and Physicochemical Properties
PD318088, with the chemical name 5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-

4-iodoanilino)benzamide, is a synthetic organic compound. Its structure is characterized by a

di-halogenated phenyl ring linked to a fluorinated and iodinated aniline moiety.
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Property Value Reference

Chemical Formula C₁₆H₁₃BrF₃IN₂O₄ [1]

Molecular Weight 561.09 g/mol [1]

CAS Number 391210-00-7 [1]

Appearance White to off-white solid [2]

Solubility

Soluble in DMSO (≥ 112

mg/mL) and Ethanol (≥ 14

mg/mL)

[2][3]

Storage
Store at -20°C for long-term

stability
[2]

Mechanism of Action
PD318088 is an allosteric inhibitor of MEK1 and MEK2.[3] Unlike ATP-competitive inhibitors

that bind to the active site of the kinase, PD318088 binds to a unique hydrophobic pocket

adjacent to the ATP-binding site.[4] This binding is not mutually exclusive with ATP binding; in

fact, PD318088 forms a ternary complex with MEK and MgATP.[1][3]

The formation of this ternary complex induces a conformational change in MEK, locking it in an

inactive state. This allosteric inhibition prevents the phosphorylation and subsequent activation

of the downstream kinases, ERK1 and ERK2.[5] A notable consequence of PD318088 binding

is the moderate increase in the dissociation constant (Kd) for the MEK1 and MEK2 monomer-

dimer equilibrium, shifting it towards the monomeric state.[1][3]

Biological Activity
PD318088 is a potent inhibitor of the MAPK/ERK signaling pathway. While specific IC50 values

for PD318088 are not consistently reported in publicly available literature, its high potency is

well-established. For a closely related analog, PD184161, the IC50 value is in the range of 10-

100 nM.[5] Furthermore, bifunctional inhibitors incorporating a PD318088-like moiety have

demonstrated MEK1 inhibition in the low nanomolar to subnanomolar range (0.015 nM < IC50

< 56.7 nM).[4]
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Parameter Value Reference

Target MEK1, MEK2 [3][6]

IC50 (MEK1, in vitro kinase

assay)

Estimated in the low

nanomolar range (based on

analogs)

[4][5]

EC50 (Cell-based p-ERK

inhibition)

Not explicitly reported.

Expected to be in the

nanomolar range.

Pharmacokinetics (ADME) No publicly available data.

Signaling Pathway
PD318088 targets the core of the MAPK/ERK signaling pathway, a critical regulator of cell

proliferation, differentiation, survival, and apoptosis. The pathway is often dysregulated in

various cancers.
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of PD318088 on MEK1/2.
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Experimental Protocols
In Vitro MEK1 Kinase Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of

PD318088 against MEK1.

Materials:

Recombinant active MEK1 enzyme

Inactive ERK2 (substrate)

PD318088

ATP

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

96-well plates

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Plate reader

Procedure:

Prepare a serial dilution of PD318088 in DMSO, and then dilute further in kinase assay

buffer.

Add the diluted PD318088 solutions to the wells of a 96-well plate. Include a vehicle control

(DMSO) and a no-enzyme control.

Add the MEK1 enzyme to all wells except the no-enzyme control.

Add the inactive ERK2 substrate to all wells.

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
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Initiate the kinase reaction by adding ATP to all wells.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear

range of the assay.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each PD318088 concentration relative to the vehicle

control and determine the IC50 value using non-linear regression analysis.
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Caption: Workflow for an in vitro MEK1 kinase assay to determine the IC50 of PD318088.
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Cell-Based ERK Phosphorylation Assay
This protocol describes a general method to assess the cellular potency of PD318088 by

measuring the inhibition of ERK phosphorylation.

Materials:

Cancer cell line with an activated MAPK pathway (e.g., A549, D54)[4]

Cell culture medium and supplements

PD318088

Growth factor (e.g., EGF) for stimulation (optional)

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

Fluorescently labeled secondary antibodies

96-well clear-bottom black plates

High-content imaging system or fluorescence plate reader

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Starve the cells in serum-free medium for 4-24 hours to reduce basal ERK phosphorylation.

Treat the cells with a serial dilution of PD318088 for a specified time (e.g., 1-2 hours).

Include a vehicle control.
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(Optional) Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15

minutes) to induce robust ERK phosphorylation.

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with permeabilization buffer.

Block non-specific antibody binding with blocking buffer.

Incubate the cells with primary antibodies against phospho-ERK and total ERK.

Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.

Acquire images using a high-content imaging system or measure fluorescence intensity with

a plate reader.

Normalize the phospho-ERK signal to the total ERK signal.

Calculate the percent inhibition of ERK phosphorylation for each PD318088 concentration

and determine the EC50 value.[7]

Synthesis, Purification, and Characterization
Synthesis:

A plausible synthetic route for PD318088 can be adapted from the synthesis of similar

benzamide derivatives. A key step involves the condensation reaction of a suitable benzoyl

chloride with an appropriate aniline derivative.[8] For a closely related compound, the synthesis

starts from commercially available 2,3,4-Trifluorobenzoic Acid and 2-Fluoro-4-Iodoaniline.[9]

Purification:

The crude product can be purified using standard laboratory techniques such as flash column

chromatography on silica gel.[4]

Characterization:

The structure and purity of the final compound can be confirmed by various analytical methods:
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¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the presence of fluorine atoms.

[8]

Mass Spectrometry (MS): To determine the molecular weight.[4]

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[4]

Conclusion
PD318088 is a valuable research tool for investigating the MAPK/ERK signaling pathway. Its

potent, selective, and allosteric mechanism of inhibition provides a powerful means to probe

the biological consequences of MEK1/2 inhibition. While further studies are needed to fully

characterize its pharmacokinetic profile and in vivo efficacy, the existing data highlight its

potential as a lead compound for the development of novel anticancer therapeutics. This

technical guide provides a solid foundation for researchers to understand and utilize PD318088
in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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